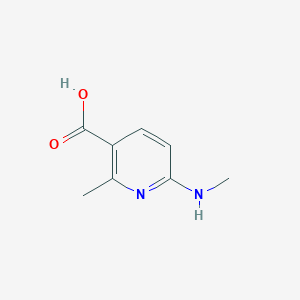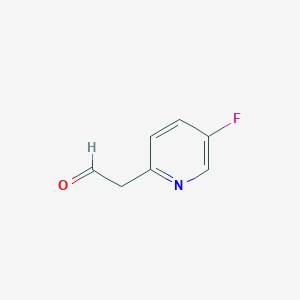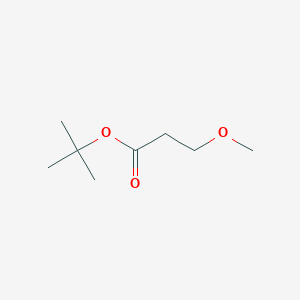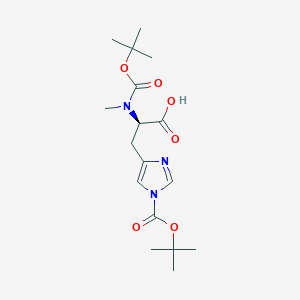
Boc-N-Me-D-His(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-N-Me-D-His(Boc)-OH: is a derivative of histidine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom of the imidazole ring. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-D-His(Boc)-OH typically involves the protection of the histidine amino group with a Boc group. The process may include:
Protection of the Amino Group: The amino group of histidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylation: The nitrogen atom of the imidazole ring is methylated using methyl iodide (CH3I) or other methylating agents.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Automated peptide synthesizers may be used for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions may target the imidazole ring or other functional groups.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Deprotected histidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used in peptide synthesis as a protected histidine derivative.
- Acts as a building block for complex organic molecules.
Biology:
- Studied for its role in enzyme catalysis and protein interactions.
- Used in the design of histidine-containing peptides for research.
Medicine:
- Potential applications in drug design and development.
- Investigated for its role in histidine metabolism and related disorders.
Industry:
- Utilized in the production of pharmaceuticals and biochemical reagents.
- Employed in the synthesis of specialized peptides and proteins.
Mecanismo De Acción
Molecular Targets and Pathways: The compound’s effects are primarily related to its role as a histidine derivative. It may interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The Boc protecting group provides stability, allowing for controlled reactions and modifications.
Comparación Con Compuestos Similares
Boc-His(Boc)-OH: A similar compound without the methyl group on the imidazole ring.
Fmoc-His(Boc)-OH: Another protected histidine derivative with a different protecting group (fluorenylmethyloxycarbonyl).
Uniqueness:
- The presence of the methyl group on the imidazole ring may confer unique reactivity and stability.
- The Boc protecting group provides specific advantages in peptide synthesis, such as ease of removal and compatibility with various reaction conditions.
Propiedades
Fórmula molecular |
C17H27N3O6 |
|---|---|
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22)/t12-/m1/s1 |
Clave InChI |
OMDHNZXOCLBECO-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl10-fluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13013590.png)
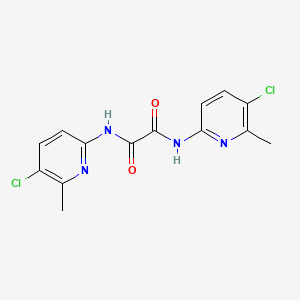
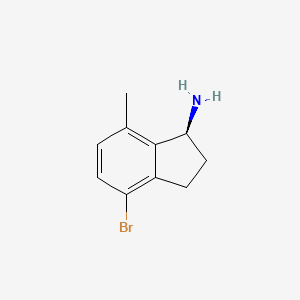

![Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13013606.png)

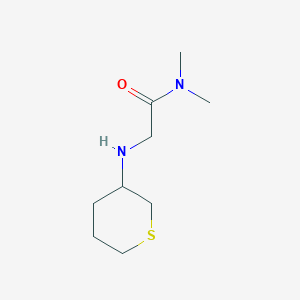
![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)
